2-Methylpropyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of thiophene, oxazole, and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
The synthesis of 2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene and oxazole intermediates. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Hinsberg Synthesis: This involves the reaction of thioamides with α-haloketones to form thiazole derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other thiophene, oxazole, and thiazole derivatives, such as:
Tipepidine: A thiophene derivative used as an antitussive.
Tioconazole: An antifungal agent containing a thiazole ring.
Articaine: A local anesthetic with a thiophene ring.
What sets 2-METHYLPROPYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of these heterocyclic rings, which imparts a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C17H17N3O4S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-methylpropyl 4-methyl-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4S2/c1-9(2)8-23-16(22)14-10(3)18-17(26-14)19-15(21)11-7-12(24-20-11)13-5-4-6-25-13/h4-7,9H,8H2,1-3H3,(H,18,19,21) |
InChI Key |
HCEXGTCYSMFOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C(=O)OCC(C)C |
Origin of Product |
United States |
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